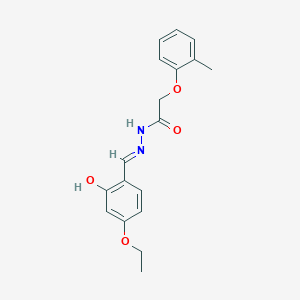
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide, also known as NBOE-PPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of phenylpropanoids and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase and cyclooxygenase-2. These effects contribute to the overall neuroprotective and neuroregenerative effects of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival of neurons. In addition, N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It has also been extensively studied and its properties are well characterized. However, one limitation of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide. One potential direction is to study its potential as a novel antidepressant and anxiolytic agent. Another potential direction is to study its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide and to optimize its synthesis method for greater efficiency and yield.
Conclusion:
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide, or N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential as a novel antidepressant and anxiolytic agent as well as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for greater efficiency and yield.
Synthesemethoden
The synthesis of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide involves the reaction between 2-methylphenylacetic acid and phenylalanine methyl ester in the presence of thionyl chloride. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide to yield N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide. This synthesis method has been optimized to yield high purity and high yield of N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. It has also been studied for its potential as a novel antidepressant and anxiolytic agent. In addition, N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide has been shown to exhibit neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-(2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-5-6-10-15(13)16(14-8-3-2-4-9-14)11-18(22)20-12-17(19)21/h2-10,16H,11-12H2,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMILWOHBNOAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)